N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide
Overview
Description
“N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide” is a compound that belongs to the class of fatty amides . It is also known as N-acyl ethanolamines (endocannabinoids) . The compound has a molecular formula of C25H43NO2 .
Molecular Structure Analysis
The compound has a molecular weight of 391.544 Da . It contains 28 heavy atoms, no rings, and no aromatic rings . The InChIKey of the compound is PWFASAMMYCXTMG-SNPVRQPZSA-N .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 607.6±55.0 °C at 760 mmHg, and a flash point of 321.3±31.5 °C . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 17 freely rotating bonds .Scientific Research Applications
Metabolite Analysis and Derivative Synthesis
N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide, also known as AM404, is a metabolite of paracetamol. It inhibits endocannabinoid cellular uptake and binds weakly to cannabinoid receptors. Research on AM404 has led to the synthesis of derivatives with affinities toward cannabinoid receptors. These derivatives have potential applications in pain management and pharmacology (Sinning et al., 2008).
Isotopic Labeling for Structural Studies
Anandamide, which has a similar structure, has been isotopically labeled to study its conformation in native receptor binding environments via solid-state NMR. This research aids in understanding the pharmaceutical and biochemical properties of cannabinoid ligands (Xie et al., 2002).
Vasodilator Actions in Medical Research
Studies on anandamide have explored its role as a vasodilator, particularly in blood flow regulation in specific physiological contexts, such as in the rat knee joint. This research can contribute to understanding the therapeutic potential of similar compounds in vascular health (Lam et al., 2007).
Lipoxygenase Reactions in Biochemistry
Research into related eicosanoids has investigated their role in lipoxygenase reactions, contributing to a deeper understanding of lipid metabolism and its implications in various biological processes, such as inflammation and cell signaling (Ivanov et al., 2002).
Fungal Growth and Differentiation
The influence of similar fatty acids on the formation of reproductive structures in fungi like Neurospora crassa has been studied. This research is valuable in understanding fungal biology and could have implications in agriculture and industry (Filippovich et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-N-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWBOAHOJHPWLA-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCNC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide | |
CAS RN |
251908-92-6 | |
Record name | AM-1172 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251908926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-1172 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5DZB59PZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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